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The landscape of modern drug discovery and development is characterized by a continuous

search for molecular scaffolds that offer both synthetic versatility and potent biological activity.

[1] In this context, organoboron compounds, particularly boronic acids and their derivatives,

have transitioned from niche reagents to indispensable tools for medicinal chemists.[2][3] Their

unique combination of Lewis acidity, low toxicity, and the ability to engage in reversible covalent

bonding has established them as privileged motifs in pharmaceutical research.[3] The approval

of several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib

(Velcade®), by the FDA has cemented their therapeutic importance and spurred further

investigation into this compound class.[3][4]

This guide focuses on a specific, highly functionalized building block: 4-(N-
Methylaminocarbonyl)phenylboronic acid. We will provide an in-depth analysis of its

physicochemical properties, explore its strategic importance in synthetic workflows, and offer

detailed, field-proven protocols for its application. This document is intended for researchers,

scientists, and drug development professionals seeking to leverage this versatile reagent in the

synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients

(APIs).

Section 1: Core Physicochemical and Structural
Properties
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A comprehensive understanding of a reagent's fundamental properties is the bedrock of its

effective application in synthesis. 4-(N-Methylaminocarbonyl)phenylboronic acid is a white

to off-white solid at room temperature, valued for its stability and reactivity in key chemical

transformations.[5] Its defining features are the boronic acid group (-B(OH)₂) and the N-

methylamide group at the para position of the phenyl ring.

Property Value Source(s)

Molecular Weight 178.98 g/mol [5][6][7][8]

Molecular Formula C₈H₁₀BNO₃ [5][6][7][8]

CAS Number 121177-82-0 [6][7][9][10]

IUPAC Name

[4-

(methylcarbamoyl)phenyl]boro

nic acid

[7]

Melting Point 200-220°C [7][9][11]

Canonical SMILES
CNC(=O)C1=CC=C(B(O)O)C=

C1
[7]

InChI Key
UWKSYZHFTGONHY-

UHFFFAOYSA-N
[7][11]

Section 2: Strategic Importance in Drug Design and
Synthesis
The utility of 4-(N-Methylaminocarbonyl)phenylboronic acid extends beyond its function as

a simple linker. The strategic placement of its two functional groups provides distinct

advantages in medicinal chemistry.

The Boronic Acid Moiety: A Versatile Synthetic Handle

The primary role of the boronic acid group is to serve as a nucleophilic partner in palladium-

catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][12] This

reaction is a cornerstone of modern organic synthesis due to its remarkable functional group

tolerance, mild reaction conditions, and high yields in the formation of C-C bonds.[13] This
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makes it an ideal method for the late-stage functionalization of complex molecules, a critical

step in generating libraries of drug candidates for screening.[1]

The N-Methylaminocarbonyl Group: A Pharmacophoric Contributor

The amide group is a ubiquitous feature in pharmaceuticals, known for its ability to participate

in hydrogen bonding interactions with biological targets like enzymes and receptors. The N-

methylaminocarbonyl moiety in this reagent can serve several purposes:

Improving Solubility: The polar amide group can enhance the aqueous solubility of the

resulting molecule, a key pharmacokinetic parameter.

Target Engagement: It can act as a hydrogen bond donor (N-H) and acceptor (C=O),

enabling precise interactions within a protein's binding pocket.

Modulating Properties: It provides a vector for further chemical modification, allowing for the

fine-tuning of a compound's biological activity and ADME (absorption, distribution,

metabolism, and excretion) profile.

The combination of a robust synthetic handle (the boronic acid) with a pharmacologically

relevant group (the amide) makes this reagent a powerful tool for fragment-based drug

discovery (FBDD) and lead optimization.[1]

Section 3: Core Application: The Suzuki-Miyaura
Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent application for 4-(N-
Methylaminocarbonyl)phenylboronic acid. It facilitates the formation of a biaryl linkage, a

common structural motif in many marketed drugs.

Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally

accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or

vinyl halide (the electrophilic partner).
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Transmetalation: The boronic acid, activated by a base, transfers its organic group to the

palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
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Pd(0)L₂
(Active Catalyst)

Ar¹-Pd(II)L₂-X
(Oxidative Addition Complex)  Ar¹-X 

1

Oxidative Addition

Ar¹-XAr¹-Pd(II)L₂-Ar²
(Transmetalation Complex)

 Ar²-B(OR)₃⁻ 

2

Transmetalation

Ar²-B(OR)₃⁻ Base (e.g., K₂CO₃)Ar²-B(OH)₂

 Reductive
 Elimination 

3

Ar¹-Ar²
(Coupled Product)

Reductive Elimination
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Assemble Reaction Flask
(under N₂ atmosphere)

Add:
1. Aryl Bromide (1.0 eq)
2. Boronic Acid (1.2 eq)

3. K₂CO₃ (2.5 eq)
4. Pd(PPh₃)₄ (3 mol%)

Add Degassed Solvents:
1,4-Dioxane / H₂O (e.g., 4:1)

Degas Mixture
(N₂ bubbling for 10-15 min)

Heat Reaction
(e.g., 80-100°C)

Monitor Progress
(TLC or LC-MS)

Aqueous Workup:
1. Cool to RT

2. Dilute with EtOAc
3. Wash with H₂O, Brine

Upon Completion

Purify Crude Product
(Column Chromatography)

Characterize Final Product
(NMR, MS)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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